molecular formula C15H17NO3S B12413493 3-Descyano febuxostat-d9

3-Descyano febuxostat-d9

Cat. No.: B12413493
M. Wt: 300.42 g/mol
InChI Key: ZDKJCYASUIQELO-KIROAFHOSA-N
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Description

3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat. It is a stable isotope-labeled compound, often used in scientific research for analytical and tracing purposes. The molecular formula of this compound is C15D9H8NO3S, and it has a molecular weight of 300.421 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Descyano febuxostat-d9 involves the incorporation of deuterium atoms into the 3-Descyano febuxostat molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process involves multiple steps of chemical reactions, including deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The production process involves the use of specialized equipment and techniques to handle deuterated compounds. Quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Descyano febuxostat-d9 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.

Scientific Research Applications

3-Descyano febuxostat-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Descyano febuxostat-d9 is similar to that of febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid by inhibiting the enzyme xanthine oxidase. This inhibition leads to decreased levels of uric acid in the blood, which is beneficial in the treatment of conditions like gout .

Comparison with Similar Compounds

3-Descyano febuxostat-d9 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in various scientific studies.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

300.42 g/mol

IUPAC Name

2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D

InChI Key

ZDKJCYASUIQELO-KIROAFHOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O

Origin of Product

United States

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